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Compound of Interest

Compound Name: 2-aminoethyl Acetate

Cat. No.: B1595491

This guide provides a comprehensive overview of the spectroscopic data for 2-aminoethyl
acetate, a versatile bifunctional molecule containing both a primary amine and an ester group.
The information is intended for researchers, scientists, and professionals in drug development
and materials science who utilize this compound in their work. The data presented herein is a
combination of predicted values based on structure-property relationships and comparative
data from analogous compounds, providing a robust resource for characterization and quality
control.

Chemical Structure and Properties

2-Aminoethyl acetate (C4sHsNO2) is a clear, colorless liquid with a molecular weight of 103.12
g/mol .[1][2] Its structure features a primary amino group (-NHz) and an acetate ester group (-
OCOCHSs) connected by an ethylene bridge. This unique arrangement makes it a valuable
building block in organic synthesis, particularly for the preparation of N-substituted amino acids
and heterocyclic compounds.[3]

Property Value Reference
Molecular Formula CaH9NO2 [1][2][3]
Molecular Weight 103.12 g/mol [1112][3]
CAS Number 1854-30-4 [1][2][3]
Boiling Point 160-161 °C (at 4 Torr) [2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1595491?utm_src=pdf-interest
https://www.benchchem.com/product/b1595491?utm_src=pdf-body
https://www.benchchem.com/product/b1595491?utm_src=pdf-body
https://www.benchchem.com/product/b1595491?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-aminoethyl-Acetate
https://www.lookchem.com/ProductWholeProperty_LCPL5934911.htm
https://www.benchchem.com/product/b1595491
https://pubchem.ncbi.nlm.nih.gov/compound/2-aminoethyl-Acetate
https://www.lookchem.com/ProductWholeProperty_LCPL5934911.htm
https://www.benchchem.com/product/b1595491
https://pubchem.ncbi.nlm.nih.gov/compound/2-aminoethyl-Acetate
https://www.lookchem.com/ProductWholeProperty_LCPL5934911.htm
https://www.benchchem.com/product/b1595491
https://pubchem.ncbi.nlm.nih.gov/compound/2-aminoethyl-Acetate
https://www.lookchem.com/ProductWholeProperty_LCPL5934911.htm
https://www.benchchem.com/product/b1595491
https://www.lookchem.com/ProductWholeProperty_LCPL5934911.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2-aminoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-aminoethyl acetate by
providing information about the chemical environment of the hydrogen (*H NMR) and carbon
(33C NMR) atoms. The predicted chemical shifts are based on the analysis of similar structures
and established empirical rules.

The *H NMR spectrum of 2-aminoethyl acetate is expected to show four distinct signals
corresponding to the four different types of protons in the molecule.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.0 Singlet 3H CHs-C=0
~2.8 Triplet 2H -CH2-NH:2
~4.1 Triplet 2H -O-CHz-
~1.5- 2.5 (broad) Singlet 2H -NH:z

Note: The chemical shift of the -NHz protons can vary depending on the solvent and
concentration and may appear as a broad singlet.

The 13C NMR spectrum is predicted to display four signals, corresponding to the four unique
carbon environments in the molecule.
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Chemical Shift (6, ppm) Assighment
~21 CHs-C=0

~ 42 -CHz2-NH:

~ 63 -O-CHa-
~171 -C=0

Infrared (IR) Spectroscopy

The IR spectrum of 2-aminoethyl acetate will exhibit characteristic absorption bands
corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm~12) Vibration Functional Group

N-H stretch (symmetric and ] )
3400 - 3300 ) Primary Amine (-NHz2)
asymmetric)

2950 - 2850 C-H stretch Aliphatic (CHz, CHs3)
1740 C=0 stretch Ester (-C=0)

1650 - 1580 N-H bend (scissoring) Primary Amine (-NH-2)
1240 C-O stretch Ester (-C-O)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 2-aminoethyl acetate. Under electron ionization (El), the molecule is expected to fragment
in a predictable manner.
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miz lon

103 [M]* (Molecular lon)
86 [M - NHs]*

74 [CH2=NH-CH2-CH]*
60 [CH3C(OH)=0]*

44 [CH2=NH2]*

43 [CHsC=0]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2-aminoethyl acetate in 0.5-0.7
mL of a deuterated solvent (e.g., CDClIs, D20, or DMSO-de) in a 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

Data Acquisition: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

o For 'H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio.

o For 3C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum
to single lines for each carbon.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy
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o Sample Preparation: For a liquid sample like 2-aminoethyl acetate, a thin film can be
prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1,

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR
spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC-MS) for separation from
any impurities.

 lonization: lonize the sample using electron ionization (El) at a standard energy of 70 eV.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential
fragmentation pathway in mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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